![molecular formula C8H16ClNO2 B1377167 2-Methyl-octahydropyrano[4,3-b]morpholine hydrochloride CAS No. 1427378-62-8](/img/structure/B1377167.png)
2-Methyl-octahydropyrano[4,3-b]morpholine hydrochloride
Descripción general
Descripción
2-Methyl-octahydropyrano[4,3-b]morpholine hydrochloride (2-MOH) is a cyclic organic compound that has found a variety of applications in scientific research. It is a versatile compound that is used as a reagent in organic synthesis, as a catalyst in biochemical and physiological processes, and as a tool to study the structure and function of proteins.
Aplicaciones Científicas De Investigación
Chemical and Pharmacological Interest in Morpholine and Pyrans Derivatives
Morpholine and its derivatives, including pyrans, are of significant interest due to their wide range of pharmacological profiles. The structural presence of morpholine in various organic compounds contributes to diverse pharmacologically active designs. Research highlights the broad spectrum of activities associated with these derivatives, from their synthesis methodologies to their potent pharmacophoric activities. The exploration of morpholine and pyran analogues has shown a current trend towards understanding their pharmacological significance, which could guide future research in designing and synthesizing novel derivatives (Asif & Imran, 2019).
Analytical Methods for Antioxidant Activity
The study of antioxidants, including those related to morpholine derivatives, plays a crucial role in various scientific fields such as food engineering, medicine, and pharmacy. Analytical methods like ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and others are essential for determining the antioxidant activity of compounds. These methods, based on chemical reactions and spectrophotometry, have been applied successfully in analyzing the antioxidant capacity of complex samples, highlighting the importance of chemical and electrochemical methods in understanding the activities of antioxidants (Munteanu & Apetrei, 2021).
Gene Function Inhibition with Morpholino Oligos
Morpholino oligos represent a method for inhibiting gene function across a variety of model organisms. This approach has been tested for its efficacy in targeting both maternal and zygotic gene functions. With careful controls, morpholinos offer a relatively simple and rapid method to study gene function, providing insights into the molecular mechanisms underlying various biological processes (Heasman, 2002).
Importance of Hybrid Catalysts in Synthesis
Hybrid catalysts play a crucial role in the synthesis of pyranopyrimidine cores, which are vital for medicinal and pharmaceutical industries. The application of hybrid catalysts in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds showcases the broad range of applicability of these compounds. The review on the use of organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and others for synthesizing these scaffolds highlights the potential for developing lead molecules through broader catalytic applications (Parmar, Vala, & Patel, 2023).
Propiedades
IUPAC Name |
2-methyl-2,3,4,4a,5,7,8,8a-octahydropyrano[4,3-b][1,4]oxazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6-4-9-7-5-10-3-2-8(7)11-6;/h6-9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFRTEYTZMEQQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2COCCC2O1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-octahydropyrano[4,3-b]morpholine hydrochloride | |
CAS RN |
1427378-62-8 | |
| Record name | 2H,5H-Pyrano[4,3-b]-1,4-oxazine, hexahydro-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427378-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



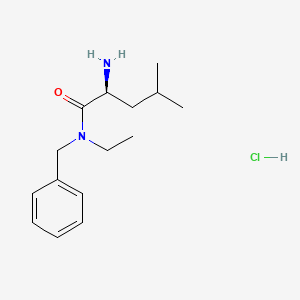
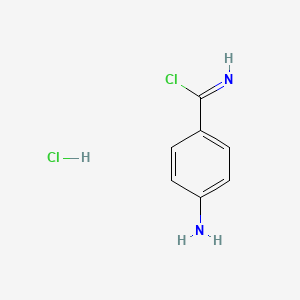
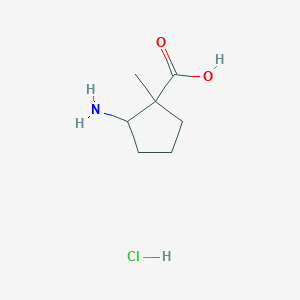
![2-Amino-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1377094.png)
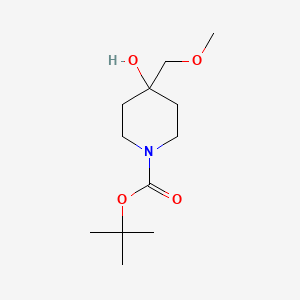
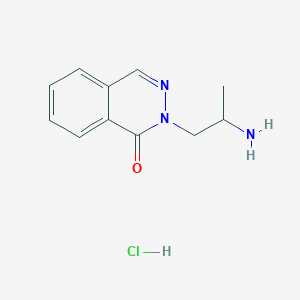
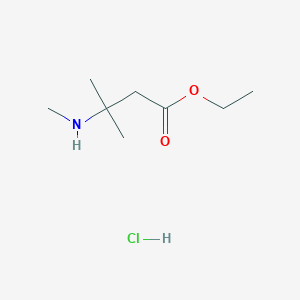
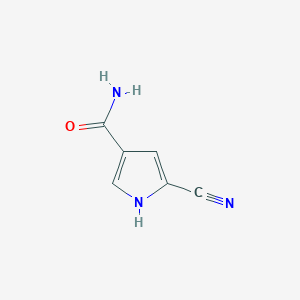


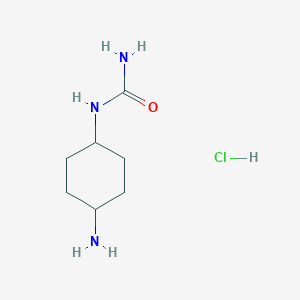
![2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B1377105.png)

